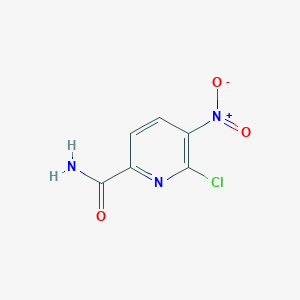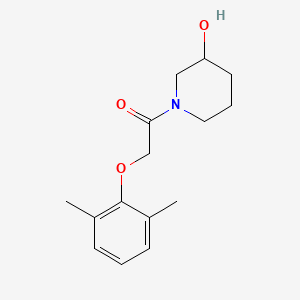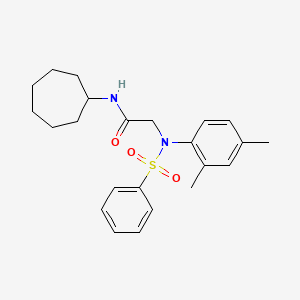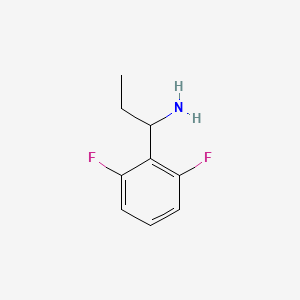![molecular formula C31H28BrN3O4 B12496029 4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a brominated hydroxyphenyl group, a dimethoxyphenyl group, and a pyrazoloquinoline core
准备方法
The synthesis of 4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxy and methoxy groups allows for oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the brominated phenyl group, potentially leading to debromination and hydrogenation products.
Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
When compared to other pyrazoloquinolines, 4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one stands out due to its unique combination of functional groups. Similar compounds include:
4-(2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(5-chloro-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one:
属性
分子式 |
C31H28BrN3O4 |
|---|---|
分子量 |
586.5 g/mol |
IUPAC 名称 |
4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C31H28BrN3O4/c1-17-28-29(22-16-20(32)10-11-24(22)36)30-23(33-31(28)35(34-17)21-7-5-4-6-8-21)13-19(14-25(30)37)18-9-12-26(38-2)27(15-18)39-3/h4-12,15-16,19,29,33,36H,13-14H2,1-3H3 |
InChI 键 |
GITFAFDJDMMGTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C5=C(C=CC(=C5)Br)O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)


![Ethyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12495969.png)
![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)


![1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
![Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496010.png)
methanone](/img/structure/B12496011.png)

![3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496019.png)
![{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
